REACTION_CXSMILES
|
[Sn](Cl)Cl.[Cl:4][C:5]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:8]([NH2:9])=[C:7]([CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:6]=1>Cl>[Cl:4][C:5]1[CH:11]=[C:10]([NH2:12])[C:8]([NH2:9])=[C:7]([CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:6]=1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
4-chloro-2-(morpholin-4-ylmethyl)-6-nitroaniline
|
Quantity
|
543 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C(=C1)[N+](=O)[O-])CN1CCOCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The thick slurry is filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with HCl
|
Type
|
DISSOLUTION
|
Details
|
The filter cake is dissolved in H2O (10 mL)
|
Type
|
ADDITION
|
Details
|
treated with 2M aqueous K2CO3
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=C1)N)N)CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 458 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |